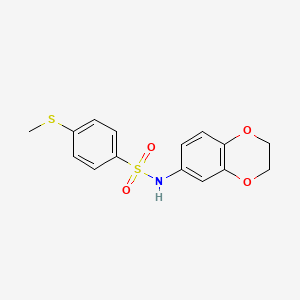
N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-(METHYLSULFANYL)BENZENE-1-SULFONAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-(METHYLSULFANYL)BENZENE-1-SULFONAMIDE is a useful research compound. Its molecular formula is C15H15NO4S2 and its molecular weight is 337.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(methylthio)benzenesulfonamide is 337.04425031 g/mol and the complexity rating of the compound is 457. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antibacterial and Enzyme Inhibition Properties
Synthesis and Antibacterial Potential : N-substituted derivatives of 2,3-dihydro-1,4-benzodioxin-6-yl benzenesulfonamide were synthesized and showed potent antibacterial activity. These compounds also exhibited moderate inhibitory activity against lipoxygenase enzyme, suggesting potential applications in treating inflammatory conditions (Abbasi et al., 2017).
Potential Therapeutic Agents for Inflammatory Diseases : Another study involving the synthesis of new sulfonamides bearing a 1,4-benzodioxin ring indicated their suitability as antibacterial agents and potential therapeutic agents for inflammatory ailments (Abbasi et al., 2017).
Antidiabetic Potential
- Anti-Diabetic Agents : A series of N-substituted phenylacetamides of 2,3-dihydro-1,4-benzodioxin-6-yl benzenesulfonamide demonstrated weak to moderate inhibitory activities against α-glucosidase enzyme, indicating their potential as therapeutic agents for type-2 diabetes (Abbasi et al., 2023).
Anticancer Activity
Novel Anticancer N-Acylbenzenesulfonamides : A series of novel N-acylbenzenesulfonamides showed anticancer activity against various human cancer cell lines, suggesting their potential as anticancer agents. The study also involved QSAR (Quantitative Structure-Activity Relationships) and molecular docking studies to evaluate the compounds' binding modes (Żołnowska et al., 2015).
Inhibitors of Kynurenine 3-Hydroxylase : Certain N-substituted benzenesulfonamides were identified as high-affinity inhibitors of kynurenine 3-hydroxylase, an enzyme implicated in several neurological disorders. These compounds could be useful for investigating the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).
Antimicrobial Properties
- Novel Hybrid Molecules with Antimicrobial Activity : Hybrid molecules between benzenesulfonamides and active antimicrobial benzo[d]isothiazol-3-ones were synthesized, exhibiting moderate antibacterial properties against gram-positive bacteria and certain antifungal properties (Zani et al., 2009).
Other Applications
Bacterial Biofilm Inhibition : Some N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides were effective in inhibiting bacterial biofilms, a crucial factor in controlling bacterial infections, particularly those resistant to antibiotics (Abbasi et al., 2020).
Photodynamic Therapy for Cancer Treatment : A new zinc phthalocyanine substituted with benzenesulfonamide derivative groups showed potential for photodynamic therapy application in cancer treatment due to its good fluorescence properties and high singlet oxygen quantum yield (Pişkin et al., 2020).
Propriétés
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylsulfanylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S2/c1-21-12-3-5-13(6-4-12)22(17,18)16-11-2-7-14-15(10-11)20-9-8-19-14/h2-7,10,16H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUXUHNCBMKUZON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl 4-[4-(4-methylphenyl)-2-thioxo-3,6-dihydro-1,3,5-triazin-1(2H)-yl]benzoate](/img/structure/B5553012.png)
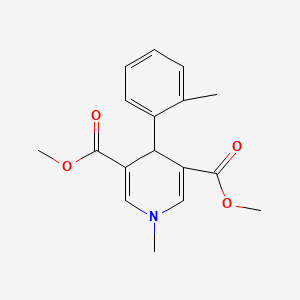
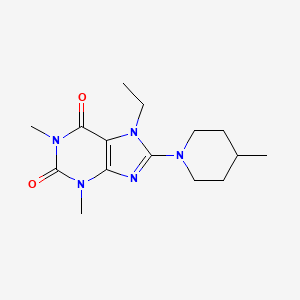
![N,N-dimethyl-4-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]-1-piperazinesulfonamide](/img/structure/B5553016.png)
![methyl 4-(2-{[3-(4-chlorophenyl)-1H-pyrazol-5-yl]carbonyl}carbonohydrazonoyl)benzoate](/img/structure/B5553020.png)
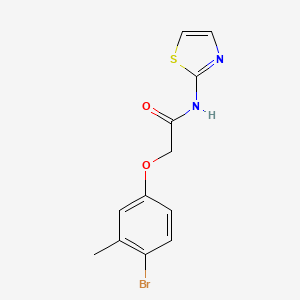
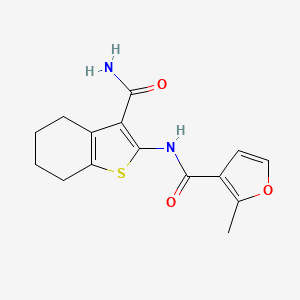
![N-(5-chloro-2-methoxyphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5553059.png)
![4-[(4-chlorophenyl)(methylsulfonyl)amino]-N-(4-pyridinylmethyl)butanamide](/img/structure/B5553065.png)
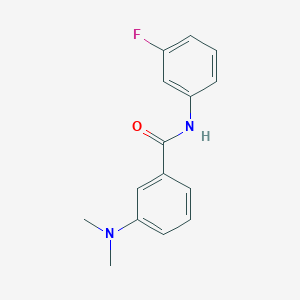
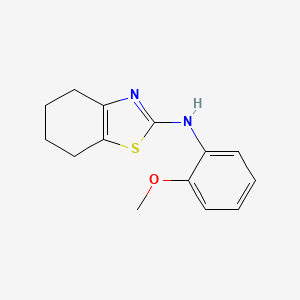
![3-methoxy-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide](/img/structure/B5553096.png)
![4-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5553098.png)
![N-methyl-N-[3-(1H-pyrazol-1-yl)propyl]-1-benzothiophene-5-carboxamide](/img/structure/B5553113.png)
